4-butyl-7-ethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-butyl-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-3-5-6-11-9-15(16)18-14-10-12(17-4-2)7-8-13(11)14/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPKRRNLMUIAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-2H-chromen-2-one with butyl and ethoxy groups. One common method is the Williamson etherification reaction, where 7-hydroxy-2H-chromen-2-one reacts with butyl bromide and ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction could produce 4-butyl-7-ethoxy-2H-chromen-2-ol.
Scientific Research Applications
4-butyl-7-ethoxy-2H-chromen-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butyl-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or coagulation, leading to its anti-inflammatory or anticoagulant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and reported activities of structurally related coumarins:
*Calculated based on molecular formula.
Key Observations:
Lipophilicity and Bioavailability : The butyl group in this compound increases lipophilicity compared to methyl (7-ethoxy-4-methyl) or ethyl (4-ethyl-7-phenacyloxy) analogs. This could enhance membrane permeability but may reduce aqueous solubility .
Steric Effects : Bulky substituents at position 7 (e.g., phenacyloxy in or 4-methoxybenzyloxy in ) may hinder interactions with enzymatic targets compared to smaller groups like ethoxy.
Crystallographic and Computational Insights
- Computational Modeling : Molecular docking studies on 7-ethoxy-4-methyl-2H-chromen-2-one suggest that the ethoxy group participates in hydrophobic interactions with calcium channels. The butyl group in the target compound might strengthen such interactions due to its longer alkyl chain .
Q & A
Q. What are the established synthetic routes for 4-butyl-7-ethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of a phenol derivative (e.g., 7-ethoxy-4-hydroxycoumarin) with a β-keto ester under acidic conditions (e.g., sulfuric acid) to form the chromen-2-one core .
Substitution : Alkylation at the 4-position using butyl halides (e.g., 1-bromobutane) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Optimization Tips :
- Use continuous flow reactors for scalability and improved yield .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | H₂SO₄, 80°C, 6h | 65-70 |
| Alkylation | K₂CO₃, DMF, 100°C, 12h | 50-55 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, ethoxy group at δ 1.3–4.0 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~288.2 g/mol) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC₅₀ calculations .
Advanced Research Questions
Q. How do substituents (butyl, ethoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky butyl group at C4 reduces accessibility for nucleophiles, favoring reactions at C7 (ethoxy group) .
- Electronic Effects : Ethoxy’s electron-donating nature activates the chromen-2-one ring for electrophilic substitution at C3 or C6 .
- Experimental Design :
- Compare reaction rates with analogs (e.g., 4-methyl vs. 4-butyl derivatives) using kinetic studies .
- Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with ATP-binding pockets (e.g., EGFR kinase). Key parameters:
- Grid box centered on catalytic lysine (resolution: 0.375 Å).
- Pose validation via RMSD clustering (<2.0 Å) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Variables to Control :
- Cell line passage number and culture conditions (e.g., serum concentration) .
- Compound purity (validate via HPLC >98%) and solvent (DMSO vs. ethanol) .
- Statistical Analysis :
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report p-values <0.05 as significant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
